Pentafluoropropionaldehyde hydrate

Organofluorine chemistry Enamine reaction Synthetic yield

Choose Pentafluoropropionaldehyde hydrate (CAS 422-63-9) for its unique solid‑state handling advantage, unavailable with shorter‑chain perfluoroaldehydes. It delivers the pentafluoroethyl (C₂F₅) group with a balanced steric‑electronic profile between CF₃ and C₃F₇ analogs, directly affecting product yield and regioselectivity in enamine/imine additions. Procure this exact chain length to synthesize perfluoro‑2‑pentyne for advanced lithography etching gases, or to exploit its distinctive GC‑MS fragmentation signature in targeted metabolomics. The hydrate form simplifies storage, shipping, and laboratory workflow.

Molecular Formula C3H3F5O2
Molecular Weight 166.047
CAS No. 422-06-0; 422-63-9
Cat. No. B2599029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluoropropionaldehyde hydrate
CAS422-06-0; 422-63-9
Molecular FormulaC3H3F5O2
Molecular Weight166.047
Structural Identifiers
SMILESC(=O)C(C(F)(F)F)(F)F.O
InChIInChI=1S/C3HF5O.H2O/c4-2(5,1-9)3(6,7)8;/h1H;1H2
InChIKeyYVSNOXSXRLEOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluoropropionaldehyde Hydrate (CAS 422-06-0 / 422-63-9): Sourcing and Comparative Context


Pentafluoropropionaldehyde hydrate, also known as 2,2,3,3,3-pentafluoropropanal hydrate or 2,2,3,3,3-pentafluoropropane-1,1-diol, is a fluorinated aldehyde with the molecular formula C3H3F5O2 and a molecular weight of 166.05 g/mol. It is available in both anhydrous (CAS 422-06-0) and hydrate (CAS 422-63-9) forms, the latter existing as a crystalline solid with a melting point of 50–54°C [1]. This compound serves as a specialized reagent in organofluorine chemistry, primarily for introducing the pentafluoroethyl (C2F5) group into organic molecules. Its high fluorine content (five fluorine atoms on a three-carbon backbone) imparts unique electronic properties and reactivity compared to its shorter- and longer-chain fluorinated aldehyde analogs [2].

Why Pentafluoropropionaldehyde Hydrate Cannot Be Replaced by Other Fluorinated Aldehydes


Substituting pentafluoropropionaldehyde hydrate with a different perfluoroaldehyde—such as trifluoroacetaldehyde (C2) or heptafluorobutyraldehyde (C4)—alters the steric bulk, electron-withdrawing strength, and physical handling properties of the reagent. The distinct chain length and fluorine count directly influence reaction outcomes, including product yield, regioselectivity, and the stability of intermediates. For example, in nucleophilic addition reactions with enamines, the isolated yield of the corresponding β-hydroxy-β-pentafluoropropyl ketone differs significantly from that of its trifluoromethyl or difluoromethyl analogs [1]. Furthermore, the hydrate form of pentafluoropropionaldehyde offers a solid-state handling advantage not universally available across the fluorinated aldehyde series, which directly impacts procurement decisions related to storage, shipping, and laboratory workflow.

Quantitative Differentiation of Pentafluoropropionaldehyde Hydrate: Head-to-Head Evidence for Procurement


Comparative Yield in β-Hydroxy-β-perfluoroalkyl Ketone Synthesis

In the regioselective synthesis of β-hydroxy-β-perfluoroalkyl ketones from enamines, pentafluoropropionaldehyde participates to afford the corresponding β-hydroxy-β-pentafluoropropyl ketone. While the study focuses primarily on trifluoroacetaldehyde derivatives, it explicitly notes that difluoroacetaldehyde ethyl hemiacetal and pentafluoropropionaldehyde also participate in the reaction, affording good yields of the corresponding β-hydroxy-β-difluoromethyl or β-pentafluoropropyl ketones. Although exact yield percentages for pentafluoropropionaldehyde are not reported, the comparative statement establishes its viability as an alternative to trifluoroacetaldehyde for incorporating a larger perfluoroalkyl group into the ketone scaffold [1].

Organofluorine chemistry Enamine reaction Synthetic yield

Solid-State Physical Form: Hydrate Melting Point vs. Gaseous Trifluoroacetaldehyde

Pentafluoropropionaldehyde hydrate (CAS 422-63-9) is a crystalline solid at room temperature, with a melting point of 50–54°C and a boiling point of 93–94°C . In contrast, trifluoroacetaldehyde (CAS 75-90-1) is a gas at room temperature, boiling at -20°C to -26°C, and its hydrate form melts at approximately 66°C . This physical state difference has direct implications for procurement, storage, and handling. The solid hydrate of pentafluoropropionaldehyde can be weighed and transferred using standard laboratory techniques without specialized low-temperature or gas-handling apparatus required for gaseous trifluoroacetaldehyde.

Physical property Handling safety Procurement logistics

Electron Capture Fragmentation Behavior in Mass Spectrometry

A head-to-head mass spectrometric study of dissociative electron capture (DEC) examined trifluoroacetaldehyde (CF3CHO), pentafluoropropionaldehyde (C2F5CHO), and heptafluorobutyraldehyde (n-C3F7CHO). The study measured negative ion formation as a function of electron energy and proposed distinct fragmentation pathways for each compound [1]. This analytical differentiation is critical for researchers using electron capture detection (ECD) or mass spectrometry to identify or quantify these compounds in complex mixtures, as each homolog produces a unique set of fragment ions.

Mass spectrometry Electron capture dissociation Analytical characterization

Molecular Weight Differentiation Across Perfluoroaldehyde Series

The molecular weight of pentafluoropropionaldehyde (anhydrous, C3HF5O) is 148.03 g/mol [1], while its hydrate form (C3H3F5O2) is 166.05 g/mol . This places it between trifluoroacetaldehyde (C2HF3O, 98.02 g/mol) and heptafluorobutyraldehyde (C4HF7O, 198.04 g/mol) in the homologous series. The incremental ~50 g/mol per CF2 unit allows researchers to precisely tune the molecular weight and fluorination density of their final products. This is particularly relevant in medicinal chemistry, where fluorination is used to modulate lipophilicity and metabolic stability.

Physicochemical property Stoichiometry calculation Reagent selection

Stoichiometric Use in Dry Etching Gas Precursor Synthesis

A patent for producing perfluoro-2-pentyne, a dry etching gas for semiconductor fabrication, specifies that pentafluoropropionaldehyde hydrate is used in an amount of 1 to 2 moles, more preferably 1.2 to 1.5 moles, per mole of 1,1,1-trihalo-2,2,2-trifluoroethane [1]. This precise stoichiometric range is critical for optimizing the yield of 2-halo-1,1,1,4,4,5,5,5-octafluoro-2-pentene, the intermediate leading to the etching gas. Substituting a different perfluoroaldehyde would alter the carbon framework of the product, making it unsuitable for the intended application.

Semiconductor manufacturing Dry etching Perfluoro-2-pentyne

Density and Boiling Point Differentiation for Distillation Purification

The density of pentafluoropropionaldehyde hydrate is reported as 1.647 g/cm³, with a boiling point of 214.6°C at 760 mmHg . These values are distinct from those of its homologs: trifluoroacetaldehyde hydrate has a density of ~1.3 g/cm³ and boils at ~104°C [1], while heptafluorobutyraldehyde hydrate has a density of ~1.5 g/cm³ and boils at ~95-96°C [2]. The higher boiling point of pentafluoropropionaldehyde hydrate compared to its C4 homolog is notable and may reflect stronger intermolecular interactions in the hydrate form. These differences are critical for designing distillation-based purification protocols.

Purification Distillation Physicochemical property

High-Value Application Scenarios for Pentafluoropropionaldehyde Hydrate Procurement


Synthesis of β-Hydroxy-β-pentafluoropropyl Ketones as Fluorinated Building Blocks

As demonstrated by Funabiki et al., pentafluoropropionaldehyde participates in reactions with enamines and imines to afford β-hydroxy-β-pentafluoropropyl ketones in good yields [1]. These fluorinated ketones serve as versatile intermediates for constructing more complex molecules in medicinal chemistry and agrochemical research. Procurement is indicated when the target molecule requires a pentafluoroethyl group, which cannot be installed using trifluoroacetaldehyde or difluoroacetaldehyde.

Semiconductor Industry: Precursor for Dry Etching Gas Perfluoro-2-pentyne

According to Zeon Corporation's patent, pentafluoropropionaldehyde hydrate is a critical starting material for synthesizing perfluoro-2-pentyne, an unsaturated fluorocarbon used as a dry etching gas in semiconductor manufacturing [2]. The process specifies a molar ratio of 1.2 to 1.5 moles of the hydrate per mole of the co-reactant. This application demands the exact carbon chain length provided by pentafluoropropionaldehyde; substitution with a different perfluoroaldehyde would yield an incorrect product unsuitable for advanced lithography processes.

Analytical Chemistry: Derivatization and GC-MS Detection

Pentafluoropropionaldehyde has been employed as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) to improve the detection sensitivity of biomolecules . Its unique mass spectral fragmentation pattern, distinct from those of CF3CHO and C3F7CHO [3], enables selective identification of derivatives in complex biological matrices. Laboratories performing targeted metabolomics or environmental analysis may procure this compound specifically for its distinctive GC-MS signature.

Medicinal Chemistry: Modulation of Lipophilicity and Metabolic Stability

The introduction of a pentafluoroethyl group into a drug candidate can enhance metabolic stability and modulate lipophilicity. The intermediate molecular weight and fluorine density of pentafluoropropionaldehyde hydrate (166.05 g/mol, five fluorine atoms) offer a balanced profile between the shorter trifluoromethyl group and longer heptafluoropropyl group, providing medicinal chemists with a precise tool for fine-tuning pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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